- Iron-Catalyzed Direct Julia-Type Olefination of AlcoholsJournal of Organic Chemistry, 2020, 85(15), 9876-9886,
Cas no 95418-58-9 (1-(tert-butoxy)-4-ethenylbenzene)

95418-58-9 structure
Nombre del producto:1-(tert-butoxy)-4-ethenylbenzene
1-(tert-butoxy)-4-ethenylbenzene Propiedades químicas y físicas
Nombre e identificación
-
- 4-tert-butoxystyrene
- 1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene
- 4-T-BUTOXYSTYRENE
- 1-tert-Butoxy-4-vinylbenzene
- p-tert-Butoxystyrene
- 4-tert-Butoxystyrene (stabilized with TBC)
- 1-(1,1-Dimethylethoxy)-4-ethenylbenzene (ACI)
- 1-(tert-butoxy)-4-ethenylbenzene
- 1-tert-Butoxy-4-vinylbenzene #
- AKOS008996495
- 4-tert-Butoxystyrene, 99%, contains 200 ppm 4-tert-butylcatechol as inhibitor
- MFCD00145183
- p-t-butoxy styrene
- Z87001635
- p-tertbutoxystyrene
- p-t-butoxystyrene
- SCHEMBL131860
- DTXSID30341978
- B1443
- 95418-60-3
- 95418-58-9
- Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-
- EN300-18637
-
- Renchi: 1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3
- Clave inchi: GRFNSWBVXHLTCI-UHFFFAOYSA-N
- Sonrisas: O(C(C)(C)C)C1C=CC(C=C)=CC=1
Atributos calculados
- Calidad precisa: 176.12000
- Masa isotópica única: 176.120115130g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 3
- Complejidad: 159
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 9.2Ų
- Recuento de constructos de variantes mutuas: nothing
- Carga superficial: 0
- Xlogp3: 3.7
Propiedades experimentales
- Color / forma: Not determined
- Denso: 0.936
- Punto de fusión: -38 ºC
- Punto de ebullición: 72-73 ºC (0.1 mmHg)
- Punto de inflamación: 207 ºF
- índice de refracción: 1.524
- PSA: 9.23000
- Logp: 3.50690
- Disolución: Not determined
1-(tert-butoxy)-4-ethenylbenzene Información de Seguridad
1-(tert-butoxy)-4-ethenylbenzene Datos Aduaneros
- Código HS:2909309090
- Datos Aduaneros:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(tert-butoxy)-4-ethenylbenzene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252087-100g |
4-tert-Butoxystyrene |
95418-58-9 | 98% | 100g |
¥3584.00 | 2024-04-24 | |
Enamine | EN300-18637-2.5g |
1-(tert-butoxy)-4-ethenylbenzene |
95418-58-9 | 95% | 2.5g |
$29.0 | 2023-09-18 | |
Chemenu | CM360638-500g |
1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene |
95418-58-9 | 95%+ | 500g |
$1308 | 2024-07-18 | |
Enamine | EN300-18637-0.25g |
1-(tert-butoxy)-4-ethenylbenzene |
95418-58-9 | 95% | 0.25g |
$19.0 | 2023-09-18 | |
Apollo Scientific | OR315709-5g |
p-tert-Butoxystyrene |
95418-58-9 | 98% | 5g |
£24.00 | 2025-02-19 | |
Enamine | EN300-18637-10.0g |
1-(tert-butoxy)-4-ethenylbenzene |
95418-58-9 | 95% | 10.0g |
$64.0 | 2023-02-08 | |
1PlusChem | 1P0060RI-5g |
1-tert-butoxy-4-vinylbenzene |
95418-58-9 | 95% | 5g |
$38.00 | 2024-04-19 | |
Aaron | AR0060ZU-2.5g |
1-tert-butoxy-4-vinylbenzene |
95418-58-9 | 95% | 2.5g |
$53.00 | 2024-07-18 | |
Aaron | AR0060ZU-500mg |
1-tert-butoxy-4-vinylbenzene |
95418-58-9 | 95% | 500mg |
$52.00 | 2023-12-14 | |
abcr | AB575993-100ml |
4-tert-Butoxystyrene (stabilized with TBC), 98%; . |
95418-58-9 | 98% | 100ml |
€112.00 | 2024-08-02 |
1-(tert-butoxy)-4-ethenylbenzene Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline , Ferrous chloride Solvents: Toluene ; 8 h, 120 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , Tri-o-tolylphosphine Solvents: Acetonitrile
Referencia
- Improved preparation of 4-tert-butoxystyrene, Japan, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Catalysts: Triphenylphosphine , Aluminum chloride Solvents: Nitromethane ; 2 h, rt → 80 °C
Referencia
- Preparation of phenenyl compound, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Molybdate(42-), triacontakis[μ-(acetato-κO:κO′)]doheptacontaaquaoctacontahecta-μ… Solvents: Dimethyl sulfoxide ; 36 h
Referencia
- Light driven decarboxylative cross coupling of acrylic acid and iodobenzene using [Mo132] type Keplerate as catalystInorganica Chimica Acta, 2017, 460, 77-82,
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C
Referencia
- Analysis of Homopolymer Distribution in a Polymer Blend Thin Film by Anomalous Grazing Incidence Small-Angle X-ray Scattering at the Bromine K-EdgeMacromolecules (Washington, 2021, 54(1), 488-498,
Métodos de producción 6
Condiciones de reacción
Referencia
- Photoresist compositions containing substituted organomethyl vinylaryl ether materials, United States, , ,
Métodos de producción 7
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium bisulfate Catalysts: Tempo ; rt → 130 °C; 100 mm Hg, 130 °C; 130 °C → 180 °C; 180 °C; 30 min, 180 °C; 180 °C → 190 °C
Referencia
- Novel process for producing styrene compound, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 3 h, 0 °C; 0 °C → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 10 °C
Referencia
- Preparation of 4-tert-butoxystyrene, China, , ,
Métodos de producción 10
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 60 °C
Referencia
- Slow release of organoboronic acids in cross-coupling reactions, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: 2-Methyl-2-butanol , Potassium phosphate Catalysts: 1,4-Bis(diphenylphosphino)butane , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Toluene ; rt → 100 °C; 2 h, 100 °C
Referencia
- Preparation of vinyl compounds using vinyl acetates as vinylation agents, Japan, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-44)-Aquadichloro[4,4′-[(2,6-pyridinediyl-κN)bis(methylene)]bis[morpholine-… Solvents: Toluene ; 12 h, 110 °C
Referencia
- Nickel(II)-catalyzed direct olefination of benzyl alcohols with sulfones with the liberation of H2Chemical Communications (Cambridge, 2019, 55(43), 6130-6133,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 100 °C
Referencia
- N-(Carboxymethyl)-N-methyl-glycinee-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Ethyl bromide , Magnesium Solvents: Tetrahydrofuran
1.2 Catalysts: Manganese dichloride Solvents: Tetrahydrofuran
1.2 Catalysts: Manganese dichloride Solvents: Tetrahydrofuran
Referencia
- Preparation of biphenyl-free tert-butoxystyrene, Japan, , ,
Métodos de producción 16
Condiciones de reacción
Referencia
- Site-Selective Alkoxylation of Benzylic C-H Bonds by Photoredox CatalysisAngewandte Chemie, 2020, 59(1), 197-202,
Métodos de producción 17
Condiciones de reacción
Referencia
- Preparation of p-tert-butoxystyrene as intermediate for drugs, agrochemicals, and monomers, Japan, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 100 °C
Referencia
- N-(Carboxymethyl)-N-methyl-glycinee-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-7,
Métodos de producción 19
Condiciones de reacción
1.1 Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 23 °C; 10 min, 23 °C
1.2 Reagents: Tripotassium phosphate Solvents: Water ; 23 °C; 6 h, 60 °C
1.2 Reagents: Tripotassium phosphate Solvents: Water ; 23 °C; 6 h, 60 °C
Referencia
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA BoronatesJournal of the American Chemical Society, 2009, 131(20), 6961-6963,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, 40 - 50 °C
1.2 Catalysts: Ferrous bromide ; 1 h, 20 - 30 °C
1.2 Catalysts: Ferrous bromide ; 1 h, 20 - 30 °C
Referencia
- Process for the production of styrene compound, and styrene compound free from biphenyl, United States, , ,
1-(tert-butoxy)-4-ethenylbenzene Raw materials
- [4-(tert-butoxy)phenyl]methanol
- chlorovinylmagnesium
- 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
- 4-(1,1-Dimethylethoxy)-alpha-methylbenzenemethanol
- 1,3,2-Dioxaborolane, 2-[4-(1,1-dimethylethoxy)phenyl]-
- 1-Bromo-4-tert-butoxybenzene
- p-Chlorostyrene
- Dimethyl sulfone
- 1-tert-Butoxy-4-chlorobenzene
- Tert-Butylmagnesium chloride
- 1-(tert-butoxy)-4-iodobenzene
1-(tert-butoxy)-4-ethenylbenzene Preparation Products
1-(tert-butoxy)-4-ethenylbenzene Literatura relevante
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
95418-58-9 (1-(tert-butoxy)-4-ethenylbenzene) Productos relacionados
- 105612-79-1(Benzene,1-(1,1-dimethylethoxy)-3-ethenyl-)
- 1233951-59-1(2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline)
- 2228275-75-8(4-(2-amino-3,3,3-trifluoropropyl)-2-fluoro-N,N-dimethylaniline)
- 1807088-12-5(Methyl 4-aminomethyl-2-cyano-3-fluorobenzoate)
- 1281956-61-3(1-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine)
- 403990-81-8(4-Ethyl-5-(2-methylphenoxy)methyl-4H-1,2,4-triazole-3-thiol)
- 1152624-58-2(4-Hydroxy-1-3-(propan-2-yl)phenyl-1H-pyrazole-3-carboxylic Acid)
- 1805575-36-3(2,5-Bis(trifluoromethyl)-3-ethylphenol)
- 1788678-02-3(2-bromo-N-(5-hydroxy-3-phenylpentyl)benzene-1-sulfonamide)
- 2228663-49-6(tert-butyl N-{1-1-(piperidin-4-yl)ethylcyclohexyl}carbamate)
Proveedores recomendados
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
(CAS:95418-58-9)4-tert-Butoxystyrene

Pureza:99%
Cantidad:Gram-Ton
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:95418-58-9)1-(tert-butoxy)-4-ethenylbenzene

Pureza:99%
Cantidad:500g
Precio ($):418.0